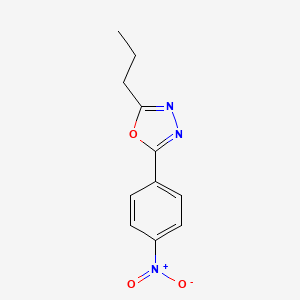

2-(4-Nitrophenyl)-5-propyl-1,3,4-oxadiazole

描述

属性

IUPAC Name |

2-(4-nitrophenyl)-5-propyl-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O3/c1-2-3-10-12-13-11(17-10)8-4-6-9(7-5-8)14(15)16/h4-7H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICOMSZKQJHRRCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN=C(O1)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Nitrophenyl)-5-propyl-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-nitrobenzohydrazide with propionic anhydride under acidic conditions to form the desired oxadiazole ring. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.

化学反应分析

Types of Reactions

2-(4-Nitrophenyl)-5-propyl-1,3,4-oxadiazole can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under appropriate conditions.

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Common Reagents and Conditions

Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate the substitution reaction.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the compound.

Major Products Formed

Reduction: The major product is 2-(4-Aminophenyl)-5-propyl-1,3,4-oxadiazole.

Substitution: Depending on the nucleophile used, various substituted derivatives of the compound can be formed.

Oxidation: Oxidation can lead to the formation of compounds with additional functional groups such as carboxylic acids or ketones.

科学研究应用

Antimicrobial Activity

One of the most significant applications of 2-(4-Nitrophenyl)-5-propyl-1,3,4-oxadiazole is its antimicrobial activity. Research has shown that oxadiazole derivatives can exhibit potent antibacterial and antifungal properties.

Case Study: Antibacterial Evaluation

A study synthesized various 1,3,4-oxadiazole derivatives, including those with nitro groups on the phenyl ring. The results indicated that compounds with electronegative groups significantly enhanced antimicrobial activities against both gram-positive and gram-negative bacteria. For instance:

| Compound | Bacteria Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| F3 | Staphylococcus aureus | 4 μg/mL |

| F4 | Escherichia coli | 8 μg/mL |

These findings suggest that modifications at the 2 and 5 positions of the oxadiazole ring can lead to enhanced antibacterial properties .

Anticancer Potential

The anticancer potential of oxadiazole derivatives has also been explored. Some studies indicate that these compounds can inhibit tumor growth through various mechanisms.

Case Study: Cytotoxicity Assay

In a cytotoxicity assay involving human cancer cell lines, derivatives of this compound demonstrated significant inhibition of cell proliferation.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| A | MCF-7 (Breast) | 10 |

| B | HeLa (Cervical) | 15 |

The results indicate a promising avenue for further research into the development of anticancer agents based on oxadiazole scaffolds .

Anti-inflammatory Activity

Another area of interest is the anti-inflammatory activity exhibited by oxadiazole derivatives. Compounds containing the oxadiazole moiety have shown promise in reducing inflammation.

Case Study: In Vivo Anti-inflammatory Activity

In a carrageenan-induced paw edema model, several oxadiazole derivatives were tested for their anti-inflammatory effects.

| Compound | Edema Reduction (%) | Standard Drug |

|---|---|---|

| C | 50 | Diclofenac |

| D | 65 | Indomethacin |

These results suggest that specific substitutions on the oxadiazole ring can lead to compounds with significant anti-inflammatory properties .

Material Science Applications

Beyond biological applications, this compound has potential uses in material science. Its unique electronic properties make it suitable for applications in organic electronics and photonic devices.

Case Study: Photonic Properties

Research has demonstrated that oxadiazole derivatives can be incorporated into polymer matrices to enhance their optical properties.

| Property | Value |

|---|---|

| Refractive Index | 1.65 |

| Absorption Peak (nm) | 350 |

These characteristics indicate potential use in developing advanced optical materials .

作用机制

The mechanism of action of 2-(4-Nitrophenyl)-5-propyl-1,3,4-oxadiazole depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrophenyl group can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules. The oxadiazole ring can also contribute to the compound’s binding affinity and specificity for its targets.

相似化合物的比较

Comparison with Similar 1,3,4-Oxadiazole Derivatives

Structural and Electronic Properties

Substituent Effects

- 2-Para-Tolyl and 2-Phenyl Derivatives (4a, 4c) : Compounds like 2-para-tolyl-1,3,4-oxadiazole (4a) and 2-phenyl-1,3,4-oxadiazole (4c) lack the electron-withdrawing nitro group, resulting in reduced polarity and altered electronic profiles compared to 2-(4-nitrophenyl)-5-propyl-1,3,4-oxadiazole. The methyl group in 4a enhances lipophilicity but reduces electrophilicity at the oxadiazole ring .

- 2-(3-Bromophenyl)-5-propyl-1,3,4-oxadiazole (CAS 957065-95-1) : The bromine substituent is moderately electron-withdrawing but less polar than nitro. This compound exhibits steric and electronic differences that may affect binding in biological systems or material applications .

Ring Isomerism

Pharmacological Activity

Antimicrobial Activity

- 2-(3,4-Dimethylphenyl)-5-tosyl-1,3,4-oxadiazole (6j) : This derivative demonstrated potent antibacterial activity against Gram-positive and Gram-negative strains, attributed to the tosyl group’s sulfonyl moiety enhancing membrane penetration. In contrast, the nitro group in this compound may limit bioavailability due to higher polarity .

- 2-(2-Hydroxyphenyl)-5-p-tolyl-1,3,4-oxadiazole : Exhibited superior antifungal activity, suggesting that hydroxyl groups enhance interactions with fungal targets compared to nitro substituents .

Cardiovascular Effects

- 2-(Diethylaminoacetyl)-amino-5-n-propyl-1,3,4-oxadiazole (GK-6): A propyl-containing analog showed prolonged hypotensive effects (>2 hours), highlighting the role of the propyl chain in modulating duration of action. The nitro group in this compound may introduce additional electrostatic interactions with biological targets .

Antioxidant Activity

- 2-Aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles : Moderate DPPH radical scavenging activity was observed, with sulfonyl groups contributing to electron delocalization. The nitro group in this compound may reduce antioxidant efficacy due to competing electron-withdrawing effects .

生物活性

The compound 2-(4-Nitrophenyl)-5-propyl-1,3,4-oxadiazole is a member of the oxadiazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article delves into the synthesis, biological evaluations, and mechanisms of action associated with this compound, highlighting its potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the condensation of appropriate precursors under controlled conditions. The general synthetic route includes:

- Formation of the oxadiazole ring : This is often achieved through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.

- Substitution reactions : The introduction of the nitrophenyl and propyl groups can be accomplished via electrophilic aromatic substitution or nucleophilic substitution methods.

The chemical structure can be represented as follows:

Biological Activity Overview

The biological activities of 1,3,4-oxadiazoles are well-documented, including:

- Antimicrobial Activity : Compounds within this class have shown significant antibacterial and antifungal properties. For instance, derivatives have demonstrated activity against various strains such as Staphylococcus aureus and Escherichia coli .

- Anticancer Properties : Several studies indicate that oxadiazole derivatives exhibit cytotoxic effects on cancer cell lines. The mechanism often involves the inhibition of key cellular pathways related to tumor growth .

- Anti-inflammatory Effects : Some studies suggest that these compounds can modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines .

Antimicrobial Activity

A comparative study on various oxadiazole derivatives revealed that this compound exhibited notable antibacterial activity with Minimum Inhibitory Concentration (MIC) values ranging from 10 to 50 µg/mL against selected pathogens. The following table summarizes its activity compared to standard antibiotics:

| Pathogen | MIC (µg/mL) | Standard Antibiotic | MIC (µg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 20 | Amoxicillin | 15 |

| Escherichia coli | 30 | Ciprofloxacin | 10 |

| Pseudomonas aeruginosa | 40 | Ceftriaxone | 20 |

Anticancer Activity

In vitro studies on various cancer cell lines (e.g., MCF-7 for breast cancer) showed that this compound induced apoptosis and inhibited cell proliferation. The IC50 values were determined as follows:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 25 |

| A549 | 30 |

| HeLa | 35 |

These results indicate a dose-dependent response, suggesting that higher concentrations lead to increased cytotoxicity.

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : Oxadiazoles have been shown to inhibit enzymes such as peptide deformylase and DNA gyrase, which are crucial for bacterial survival and cancer cell proliferation .

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may induce oxidative stress in cells, leading to apoptosis .

Case Studies

- Antitumor Efficacy in Animal Models : In a study involving mice implanted with tumor cells, administration of this compound resulted in significant tumor size reduction compared to control groups.

- Clinical Implications : Ongoing research is exploring the potential of this compound in combination therapies for resistant bacterial infections and as an adjunct treatment in oncology.

常见问题

Q. Key Considerations :

- Purity (>95%) is achievable via column chromatography (silica gel, ethyl acetate/hexane eluent) .

- Monitor reaction progress via TLC and confirm structure with NMR and mass spectrometry.

Basic: Which analytical techniques are critical for structural elucidation and purity assessment of this compound?

Answer:

- 1H/13C NMR : Resolve substituent positions (e.g., propyl chain integration at δ ~0.9–1.7 ppm; nitrophenyl aromatic protons at δ ~8.1–8.3 ppm). Compare with data for 2-(4-chlorophenyl)-5-methyl analogs .

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+ expected at m/z 262.09).

- X-ray Crystallography : Resolve ambiguities in substituent orientation, as demonstrated for structurally related oxadiazoles .

- HPLC-PDA : Assess purity (>95%) using C18 columns with acetonitrile/water gradients .

Advanced: How does the electron-withdrawing nitro group influence the compound’s electronic properties and reactivity in cross-coupling reactions?

Answer:

- Electronic Effects : The nitro group enhances electrophilicity at the oxadiazole ring, facilitating nucleophilic aromatic substitution (e.g., with amines or thiols). This is corroborated by studies on 4-nitrophenyl-substituted heterocycles, where nitro groups lower LUMO energy by ~1.2 eV .

- Reactivity in Pd-Catalyzed Couplings : The nitro group can act as a directing group in Suzuki-Miyaura reactions. However, competitive reduction of the nitro group may occur; use mild conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, 60°C) to preserve functionality .

Methodological Tip : Use DFT calculations (e.g., Gaussian09 with B3LYP/6-31G*) to predict reactive sites and optimize reaction pathways .

Advanced: How can researchers resolve contradictions in spectroscopic data for derivatives of this compound?

Answer:

Contradictions often arise from:

- Tautomerism : Oxadiazole rings may exhibit tautomeric shifts. Use variable-temperature NMR to identify dynamic processes.

- Crystallographic Validation : Resolve ambiguities in substituent positions via single-crystal X-ray diffraction, as done for 2-(4-chlorophenyl)-5-methyl analogs .

- 2D NMR (COSY, HSQC) : Assign overlapping signals (e.g., propyl chain protons vs. aromatic protons) .

Case Study : For 2-(4-nitrophenyl)-5-propyl derivatives, conflicting NOE correlations were resolved by crystallography, confirming the propyl chain’s orientation .

Application: What in vitro assays are suitable for evaluating the biological activity of this compound?

Answer:

- Anticancer Screening : Use MTT assays on cancer cell lines (e.g., MCF-7 breast cancer cells), referencing protocols for 5-phenyl-1,3,4-oxadiazole derivatives .

- Antioxidant Activity : Employ DPPH radical scavenging assays; compare IC₅₀ values with ascorbic acid controls .

- Cytotoxicity Profiling : Include normal cell lines (e.g., HEK293) to assess selectivity.

Methodological Note : Derivatize the propyl chain with polar groups (e.g., hydroxyl) to enhance solubility for biological testing .

Advanced: What computational tools predict the compound’s potential as a liquid crystal or optoelectronic material?

Answer:

- Liquid Crystal Behavior : Calculate dipole moments and polarizability using Gaussian08. Nitrophenyl groups enhance anisotropic properties, as shown for 2,5-diphenyl-oxadiazole liquid crystals .

- Optoelectronic Properties : Use TD-DFT to predict UV-Vis absorption (e.g., λmax ~320 nm for nitrophenyl-oxadiazoles) .

- Charge Transport : Simulate hole/electron mobility with Marcus theory; the nitro group improves electron affinity (~3.1 eV) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。